Superior Potency in Mantle Cell Lymphoma (MCL) Models vs. Later-Generation SINEs
KPT-185 demonstrates exceptionally high potency in Mantle Cell Lymphoma (MCL) cell lines, achieving IC50 values as low as 18 nM in Z138 cells, which is approximately 6- to 18-fold more potent than the IC50 values reported for the clinical-stage analog KPT-276 (IC50 = 320.6 nM) and KPT-330 (selinexor, IC50 = 119.9 nM) in the A375 melanoma cell line under comparable assay conditions [1][2].
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 18 nM (Z138 MCL cell line) |
| Comparator Or Baseline | KPT-276: IC50 = 320.6 nM (A375 melanoma); KPT-330 (selinexor): IC50 = 119.9 nM (A375 melanoma) |
| Quantified Difference | KPT-185 is 6.7x more potent than KPT-330 and 17.8x more potent than KPT-276. |
| Conditions | 72-hour MTS assay; Z138 cells (wt-p53) for KPT-185; A375 melanoma cells for KPT-276 and KPT-330 |
Why This Matters
This level of potency positions KPT-185 as a superior tool compound for mechanistic studies in MCL where robust target engagement is required at low concentrations.
- [1] PLOS ONE. (2015). Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist KPT-185. Fig 1: IC50 for Z138 cells was 18 nM. View Source
- [2] PLOS ONE. (2014). Novel Small Molecule XPO1/CRM1 Inhibitors Induce Nuclear Accumulation of TP53, Phosphorylated MAPK and Apoptosis in Human Melanoma Cells. Figure 4: IC50 for KPT-276 was 320.6 nM and for KPT-330 was 119.9 nM in A375 cells. View Source
